Cas no 96838-92-5 (1,3-Dioxolane, 2-(2-bromobutyl)-)
1,3-Dioxolane, 2-(2-bromobutyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolane, 2-(2-bromobutyl)-
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- Inchi: 1S/C7H13BrO2/c1-2-6(8)5-7-9-3-4-10-7/h6-7H,2-5H2,1H3
- InChI Key: ILBCDQMHFCANEB-UHFFFAOYSA-N
- SMILES: O1CCOC1CC(Br)CC
1,3-Dioxolane, 2-(2-bromobutyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363221-0.05g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
| Enamine | EN300-363221-0.1g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
| Enamine | EN300-363221-0.25g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-363221-0.5g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-363221-1.0g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-363221-2.5g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-363221-5.0g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-363221-10.0g |
2-(2-bromobutyl)-1,3-dioxolane |
96838-92-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054767-1g |
2-(2-Bromobutyl)-1,3-dioxolane |
96838-92-5 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
| Ambeed | A1104595-1g |
2-(2-Bromobutyl)-1,3-dioxolane |
96838-92-5 | 95% | 1g |
$541.0 | 2025-04-14 |
1,3-Dioxolane, 2-(2-bromobutyl)- Suppliers
1,3-Dioxolane, 2-(2-bromobutyl)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1,3-Dioxolane, 2-(2-bromobutyl)-
1,3-Dioxolane, 2-(2-bromobutyl)- (CAS No: 96838-92-5)
The compound 1,3-dioxolane, specifically the derivative 2-(2-bromobutyl)-1,3-dioxolane (CAS No: 96838-92-5), is a notable organic compound with significant applications in various chemical and industrial fields. This compound is characterized by its unique structure, which combines a dioxolane ring with a brominated alkyl group. The dioxolane ring is a five-membered cyclic ether, and the substitution at the 2-position with a 2-bromobutyl group imparts specific reactivity and functionality to the molecule.
Recent studies have highlighted the importance of 1,3-dioxolane derivatives in the synthesis of advanced materials and pharmaceuticals. The bromine atom in the side chain of this compound plays a crucial role in enabling various chemical transformations. For instance, the bromine can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of diverse products. This property makes 2-(2-bromobutyl)-1,3-dioxolane a valuable intermediate in organic synthesis.
The synthesis of this compound typically involves the reaction of an appropriate bromoalkane with a dioxolanone derivative under acidic conditions. The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism, where the oxygen atom of the dioxolanone acts as a nucleophile attacking the electrophilic carbon of the bromoalkane. This method has been optimized in recent research to improve yield and purity, making it more accessible for industrial applications.
In terms of physical properties, 1,3-dioxolane derivatives are generally liquids or low-melting solids at room temperature. The specific gravity and viscosity of these compounds depend on the substituents attached to the dioxolane ring. For 2-(2-bromobutyl)-1,3-dioxolane, the presence of the bromine atom increases both molecular weight and polarity compared to unsubstituted dioxolanes.
The application of this compound extends into several areas. In polymer chemistry, it serves as a precursor for synthesizing block copolymers and thermoplastic elastomers due to its ability to undergo ring-opening polymerization under specific conditions. Additionally, in pharmaceutical chemistry, derivatives like 1,3-dioxolane are used as protecting groups for hydroxyl functionalities during multi-step synthesis.
Recent advancements in green chemistry have also explored the use of this compound in more sustainable synthetic pathways. Researchers have developed catalysts that enhance the efficiency of reactions involving 1,3-dioxolane derivatives, reducing energy consumption and waste generation.
In conclusion, 1,3-Dioxolane, particularly its derivative with a 2-bromobutyl substituent (CAS No: 96838-92-5), remains a critical compound in modern organic synthesis. Its versatile reactivity and functionalizable structure continue to drive innovation across multiple disciplines.
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